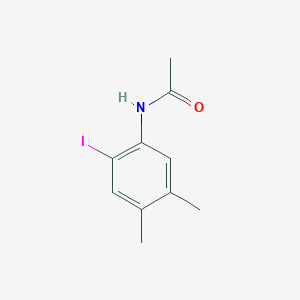

N-(2-iodo-4,5-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-iodo-4,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEUKEMZYFIQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N 2 Iodo 4,5 Dimethylphenyl Acetamide

Regioselective Iodination of Anilides

The introduction of an iodine atom onto an aromatic ring, particularly in a specific position relative to existing substituents, requires carefully chosen methodologies. For N-(2-iodo-4,5-dimethylphenyl)acetamide, the primary challenge lies in achieving exclusive iodination at the C-2 position of the N-(3,4-dimethylphenyl)acetamide precursor.

Direct Iodination Protocols

Direct iodination of aromatic compounds can be accomplished using molecular iodine in the presence of an oxidizing agent. mdpi.com Common oxidizing agents used for this purpose include nitric acid, sulfuric acid, iodic acid, hydrogen peroxide, and ozone. nih.gov These agents are believed to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), which can then attack the electron-rich aromatic ring. For activated aromatic systems like anilides, the reaction proceeds under relatively mild conditions. The acetamido group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. In the case of N-(3,4-dimethylphenyl)acetamide, the para-position is blocked, and the ortho-position (C-6) is more sterically hindered than the C-2 position. However, without a strong directing group effect or catalyst, a mixture of products could potentially be formed.

Another approach involves the use of iodine in combination with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). This method has been shown to be effective for the iodination of chlorinated anilines, yielding specific regioisomers. beilstein-journals.org The reaction of anilines with elemental iodine can sometimes lead to the formation of dendritic materials, so in situ generation of a more controlled iodinating agent like hypoiodous acid is often preferred. researchgate.net While these general protocols exist for the direct iodination of anilides, specific studies detailing the direct iodination of N-(3,4-dimethylphenyl)acetamide to yield this compound are not extensively covered in the reviewed literature.

Palladium-Catalyzed Ortho-Halogenation via C–H Bond Activation

A highly efficient and regioselective method for the synthesis of this compound is through palladium-catalyzed ortho-halogenation via C–H bond activation. researchgate.net This strategy utilizes a directing group, in this case, the amide functionality of the acetanilide (B955), to guide the palladium catalyst to a specific C-H bond for functionalization.

One notable study developed a solvent-free, mechanochemical approach using a ball mill. researchgate.net In this method, N-(3,4-dimethylphenyl)acetamide is reacted with N-iodosuccinimide (NIS) in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and p-toluenesulfonic acid (PTSA). The reaction demonstrates high regioselectivity, yielding the desired this compound in high yield. The proposed mechanism suggests that the palladium catalyst coordinates to the oxygen atom of the amide, facilitating the insertion into the ortho C-H bond. This is followed by oxidative addition of NIS to the palladium center and subsequent reductive elimination to afford the iodinated product. researchgate.net

This methodology offers advantages in terms of environmental friendliness by avoiding hazardous organic solvents and often results in shorter reaction times and simplified work-up procedures. researchgate.net

Table 1: Palladium-Catalyzed Ortho-Iodination of N-(3,4-dimethylphenyl)acetamide

| Catalyst | Iodine Source | Additive | Conditions | Yield of this compound | Reference |

| Pd(OAc)₂ | NIS | PTSA | Ball mill, room temp., 3 h | 85% | researchgate.net |

Note: This table is interactive and can be sorted by column headers.

Application of N-Halosuccinimides in Iodination Reactions

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of a variety of organic compounds, including anilides. ajchem-a.comnih.gov It is favored for its ease of handling as a solid and its ability to act as a source of electrophilic iodine under relatively mild conditions.

The reactivity of NIS can be enhanced by the addition of an acid catalyst. ajchem-a.com For instance, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated with NIS in the presence of a catalytic amount of trifluoroacetic acid, providing excellent yields in short reaction times. ajchem-a.com The acid is believed to protonate the succinimide (B58015) nitrogen, increasing the electrophilicity of the iodine atom. While this method is generally applicable to activated aromatic rings, specific documented examples and yield data for the exclusive synthesis of this compound from N-(3,4-dimethylphenyl)acetamide using a non-palladium-catalyzed NIS protocol were not prominent in the surveyed literature.

Precursor-Based Synthesis Routes

The synthesis of this compound fundamentally relies on the modification of a pre-existing aniline (B41778) or acetanilide structure.

Synthesis from Substituted Anilines (e.g., N-(3,4-dimethylphenyl)acetamide)

The most direct precursor for the synthesis of this compound is N-(3,4-dimethylphenyl)acetamide. This starting material can be readily prepared by the acetylation of 3,4-dimethylaniline. The structural and conformational properties of N-(3,4-dimethylphenyl)acetamide have been characterized, providing a solid foundation for its use in further synthetic transformations. The synthetic strategies detailed in section 2.1 all utilize N-(3,4-dimethylphenyl)acetamide as the key precursor, highlighting its central role in the production of the target iodinated compound.

Utilization of Imidazolidinedione Derivatives in Iodination

A thorough review of the scientific literature did not yield any specific methods for the synthesis of this compound that involve the utilization of imidazolidinedione derivatives as either a precursor or a reagent for iodination. The primary synthetic pathways reported for this compound are centered on the direct or catalyzed iodination of N-(3,4-dimethylphenyl)acetamide.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound from its precursor, 2-iodo-4,5-dimethylaniline, hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the catalytic system employed, and the precise control of reaction kinetics and temperature.

Solvent System Effects on Reaction Efficiency

The selection of an appropriate solvent is crucial in the N-acetylation of 2-iodo-4,5-dimethylaniline. The solvent not only dissolves the reactants but also influences the reaction rate and the stability of intermediates. A range of solvents can be employed, with their polarity and aprotic or protic nature playing a significant role.

Generally, aprotic solvents are favored for this type of acylation reaction to avoid side reactions with the acylating agent. The efficiency of the reaction in different solvent systems can be compared based on the yield of the desired product. While specific data for this compound is not extensively documented, trends from similar acylation reactions of substituted anilines provide valuable insights.

Table 1: Hypothetical Solvent Effects on the Acetylation of 2-iodo-4,5-dimethylaniline

| Solvent | Dielectric Constant (approx.) | Typical Reaction Time (h) | Expected Yield (%) |

| Dichloromethane (DCM) | 9.1 | 2-4 | High |

| Tetrahydrofuran (THF) | 7.6 | 3-5 | Moderate to High |

| Acetonitrile (MeCN) | 37.5 | 2-4 | High |

| N,N-Dimethylformamide (DMF) | 36.7 | 1-3 | Very High |

| Toluene | 2.4 | 6-8 | Moderate |

This table presents expected trends based on general principles of organic chemistry for the acylation of substituted anilines. Actual results may vary.

Role of Catalysts and Co-catalysts (e.g., Pd(OAc)₂, CuI, PdCl₂(PPh₃)₂)

While the direct acylation of anilines with agents like acetyl chloride or acetic anhydride (B1165640) can often proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate and yield, especially with less reactive anilines or under milder conditions. Palladium and copper catalysts are well-known for their role in various cross-coupling and amination reactions, and their principles can be extended to N-acetylation.

Palladium(II) Acetate (Pd(OAc)₂): This catalyst is widely used in C-H activation and cross-coupling reactions. nih.gov In the context of N-acetylation, Pd(OAc)₂ can act as a Lewis acid to activate the acylating agent, making it more susceptible to nucleophilic attack by the amine. It is often used in conjunction with a ligand.

Copper(I) Iodide (CuI): CuI is a common catalyst in Ullmann-type coupling reactions for the formation of C-N bonds. nih.govnih.gov Its role in N-acetylation would be to facilitate the coupling between the aniline and the acetyl group, potentially through the formation of a copper-acetylide intermediate if an appropriate alkyne-based acetylating agent were used, or by activating the aniline.

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): This complex is a versatile catalyst in cross-coupling reactions. The triphenylphosphine (B44618) ligands stabilize the palladium center and influence its reactivity and selectivity.

Table 2: Potential Catalysts for the N-acetylation of 2-iodo-4,5-dimethylaniline

| Catalyst | Co-catalyst/Ligand | Typical Loading (mol%) | Expected Effect on Reaction |

| Pd(OAc)₂ | PPh₃ | 1-5 | Acceleration of acylation |

| CuI | N,N-Dimethylglycine | 5-10 | Promotion of C-N bond formation nih.gov |

| PdCl₂(PPh₃)₂ | None | 1-5 | Catalysis of the acylation reaction |

This table illustrates potential catalytic systems based on their known activities in related amination and acylation reactions. Specific performance for the target molecule would require experimental validation.

Reaction Kinetics and Temperature Control

The rate of the acylation reaction is highly dependent on the temperature. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the reactants or product. Therefore, careful temperature control is essential for maximizing the yield and purity of this compound.

The reaction is typically monitored over time to determine the point of maximum conversion. This can be achieved using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction might be run at room temperature initially and then gently heated to drive it to completion.

Advanced Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, catalysts, and byproducts. For this compound, a combination of chromatographic and crystallization methods is generally effective.

Chromatographic Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a rapid and efficient method for purifying organic compounds. rochester.edunih.gov The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.

Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. For a compound like this compound, a starting mixture of hexane and ethyl acetate in a 9:1 or 8:2 ratio, gradually increasing to a higher concentration of ethyl acetate, would be a reasonable starting point.

Table 3: Illustrative Flash Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase Gradient | Hexane:Ethyl Acetate (95:5 to 70:30) |

| Elution Monitoring | TLC with UV visualization (254 nm) |

| Expected Rf of Product | ~0.3-0.4 in Hexane:Ethyl Acetate (80:20) |

These parameters are illustrative and would require optimization for a specific separation.

Recrystallization and Crystallization Strategies

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. tifr.res.inmnstate.edumt.com The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at an elevated temperature and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Cooling the solution slowly then allows for the formation of pure crystals.

Table 4: Potential Recrystallization Solvent Systems

| Good Solvent | Poor Solvent | Expected Crystal Morphology |

| Ethanol | Water | Needles or plates |

| Ethyl Acetate | Hexane | Prisms or blocks |

| Dichloromethane | Pentane | Fine needles |

The choice of solvent system and the resulting crystal morphology are dependent on experimental conditions.

Chemical Reactivity and Mechanistic Investigations of N 2 Iodo 4,5 Dimethylphenyl Acetamide Transformations

Role as an Electrophilic Partner in Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine (C-I) bond in N-(2-iodo-4,5-dimethylphenyl)acetamide is the primary site for its role as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive in such transformations due to the relatively weak C-I bond, which facilitates oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species. This initial step is often the rate-determining step in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. For this compound, a hypothetical Suzuki-Miyaura coupling reaction would involve its reaction with an aryl or vinyl boronic acid or ester.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Very High |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60 | High |

This table is illustrative and based on general conditions for Suzuki-Miyaura couplings of aryl iodides. Actual yields would require experimental verification.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

Beyond the Suzuki-Miyaura coupling, this compound can serve as a substrate in a variety of other palladium-catalyzed cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Examples of such transformations include:

Heck Coupling: Reaction with an alkene to form a substituted styrene (B11656) derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to yield an arylethyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine.

Ullmann Condensation: A copper-catalyzed reaction, often with amines or alcohols.

The acetamide (B32628) group in this compound can play a dual role. It can act as a directing group, influencing the regioselectivity of certain reactions, or it can participate in subsequent intramolecular reactions.

Radical and Anionic Cyclization Pathways

The ortho-relationship of the iodo and acetamide groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These cyclizations can proceed through either radical or anionic intermediates.

Influence of the Halogen Substituent on Reaction Selectivity

The iodine atom is crucial for initiating radical cyclizations. Under the influence of a radical initiator (e.g., AIBN and a tin hydride) or photoredox catalysis, the weak C-I bond can undergo homolytic cleavage to generate an aryl radical. This radical can then attack a suitably positioned unsaturated bond within the molecule.

In the case of appropriately modified derivatives of this compound (for example, by introducing an alkenyl or alkynyl group on the nitrogen of the acetamide), a 5-exo or 6-endo cyclization could occur. The selectivity between these pathways is often governed by Baldwin's rules, which favor the 5-exo closure.

Stereochemical Outcomes and Chirality Transfer in Cyclization Reactions

If the substrate contains a chiral center, the stereochemical outcome of the cyclization is of significant interest. While the initially formed aryl radical is planar, the stereochemistry of the final product can be influenced by the facial selectivity of the radical addition to the multiple bond. This can be controlled by steric or electronic factors within the cyclization transition state. In cases where a chiral auxiliary is used, transfer of chirality to the newly formed stereocenter is a key objective.

Competing Reductive Dehalogenation Processes

A common side reaction in many transformations involving aryl halides is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. In the context of cross-coupling reactions, this can occur if the intermediate organopalladium species undergoes reaction with a hydrogen source before transmetalation or reductive elimination. In radical reactions, the aryl radical can abstract a hydrogen atom from the solvent or a reagent, leading to the dehalogenated product. Minimizing this competing process is often a key challenge in optimizing the desired transformation.

Table 2: Potential Products from Transformations of this compound

| Reactant | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura Coupling | N-(2-phenyl-4,5-dimethylphenyl)acetamide |

| Styrene | Heck Coupling | N-(2-styryl-4,5-dimethylphenyl)acetamide |

| Phenylacetylene | Sonogashira Coupling | N-(2-(phenylethynyl)-4,5-dimethylphenyl)acetamide |

| Aniline (B41778) | Buchwald-Hartwig Amination | N-(2-(phenylamino)-4,5-dimethylphenyl)acetamide |

| Radical initiator | Intramolecular Radical Cyclization (on a derivative) | Substituted Indole or Quinoline derivative |

This table presents hypothetical products to illustrate the potential reactivity. The formation of these products would depend on specific reaction conditions and substrate modifications.

Deprotometalation-Iodolysis Sequences

Deprotometalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orgnih.govunblog.frchem-station.com The acetamido group in this compound serves as a potent directed metalation group (DMG), capable of coordinating with organometallic bases to facilitate the removal of a proton from an adjacent ortho position. wikipedia.orgbaranlab.orgnih.gov

Traditional deprotometalation reactions often employ strong organolithium bases, such as n-butyllithium, which can require cryogenic temperatures and may exhibit limited functional group tolerance. An advancement in this area is the use of mixed lithium-zinc reagents, which have demonstrated enhanced reactivity and can often be used at more convenient temperatures, including room temperature. nih.gov These mixed-metal bases, such as those prepared from lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and zinc chloride (ZnCl₂), exhibit a synergistic effect that surpasses the reactivity of the individual components. nih.gov

The application of a mixed lithium-zinc base to this compound is anticipated to proceed via a directed ortho-metalation mechanism. The amide functionality would chelate the metal centers, directing the deprotonation to the C6 position of the phenyl ring. The resulting organometallic intermediate can then be trapped with an electrophile, such as iodine, in a deprotometalation-iodolysis sequence. The use of these mixed-metal bases can lead to cleaner reactions and higher yields compared to traditional methods. nih.govresearchgate.net

The regiochemical outcome of the metalation of this compound is dictated by the directing power of the acetamido group and the influence of the existing substituents on the aromatic ring. The acetamido group is a strong ortho-directing group, favoring metalation at the adjacent C6 position. wikipedia.orgnih.gov The iodine atom at the C2 position and the methyl groups at C4 and C5 also exert steric and electronic effects that influence the acidity of the ring protons.

In a typical DoM reaction, the acetamido group will direct the organometallic base to deprotonate the most acidic ortho proton. In the case of this compound, the C6 position is the only unsubstituted ortho position, making it the primary site for metalation. Subsequent quenching of the resulting arylmetal species with an iodine source, such as molecular iodine (I₂), would yield N-(2,6-diiodo-4,5-dimethylphenyl)acetamide.

A data table summarizing the expected regioselectivity is presented below:

| Starting Material | Reagents | Expected Major Product |

| This compound | 1. Mixed Li-Zn Base 2. I₂ | N-(2,6-diiodo-4,5-dimethylphenyl)acetamide |

Electrophilic Aromatic Substitution (S_EAr) Reactivity

The electron-donating nature of the acetamido group and the methyl substituents activates the aromatic ring of this compound towards electrophilic aromatic substitution (S_EAr). The regioselectivity of such reactions is determined by the directing effects of all substituents present on the ring.

Direct iodination of this compound can be achieved using various electrophilic iodinating agents. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid, like iron(III) triflimide, have been shown to be highly effective for the regioselective iodination of electron-rich aromatic compounds. core.ac.uk Another approach involves the use of iodine in combination with silver salts, such as silver sulfate (B86663), which can also provide high regioselectivity. nih.gov

The acetamido group is a moderately activating ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. The iodine atom is a deactivating group but is also ortho-, para-directing. In this polysubstituted system, the powerful directing effect of the acetamido group is expected to dominate. The para position relative to the acetamido group is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the available ortho position, which is C6. The steric hindrance from the adjacent iodine atom at C2 might slightly disfavor substitution at this position, but the strong activation by the amide generally overcomes this.

The predicted outcome of direct iodination is summarized in the following table:

| Starting Material | Reagents | Predicted Major Product | Rationale |

| This compound | NIS, cat. Fe(NTf₂)₃ | N-(2,6-diiodo-4,5-dimethylphenyl)acetamide | The acetamido group is a strong ortho-director, favoring substitution at the C6 position. |

| This compound | I₂, Ag₂SO₄ | N-(2,6-diiodo-4,5-dimethylphenyl)acetamide | The combination of iodine and a silver salt provides an electrophilic iodine species that will preferentially substitute at the position most activated by the amide group. |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) Applications

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in N-(2-iodo-4,5-dimethylphenyl)acetamide is fundamental to its chemical behavior. Molecular geometry optimization, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is essential to determine the most stable conformation of the molecule.

For analogous compounds, such as other substituted N-phenylacetamides, computational studies have successfully predicted bond lengths, bond angles, and dihedral angles. nih.gov These calculations often show good correlation with experimental data obtained from X-ray crystallography. nih.gov In this compound, the orientation of the acetamide (B32628) group relative to the phenyl ring is of particular interest. The presence of the bulky iodine atom and the two methyl groups on the phenyl ring will influence the torsional angles, potentially leading to a non-planar arrangement to minimize steric hindrance.

Table 1: Representative Bond Lengths and Angles for a Substituted N-Phenylacetamide Derivative (Note: Data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide as a representative example)

| Parameter | Experimental (Å/°) | Calculated (Å/°) |

| C-Cl | 1.778(2) | 1.791 |

| C-S | 1.769(2) | 1.782 |

| N-C(amide) | 1.354(2) | 1.368 |

| C=O | 1.232(2) | 1.225 |

| C-N-C(phenyl) | 127.8(1) | 128.5 |

| O=C-N | 124.7(2) | 124.9 |

Source: Adapted from studies on similar acetamide structures. nih.gov

Theoretical Vibrational Frequency Analysis and Spectral Simulation

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations. These calculations are typically performed using the same DFT methods as for geometry optimization.

For related N-phenylacetamide derivatives, theoretical vibrational spectra have shown good agreement with experimental data after applying a scaling factor to account for anharmonicity and the limitations of the theoretical model. researchgate.net Key vibrational modes for this compound would include the N-H and C=O stretching frequencies of the amide group, C-H stretching of the methyl and phenyl groups, and the C-I stretching mode. The positions of these bands provide valuable information about the electronic environment and intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability. scispace.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the nitrogen atom of the acetamide group, while the LUMO may be distributed over the acetamide group and the carbon atom bonded to the iodine.

In studies of other substituted phenylacetamides, the HOMO and LUMO energies were found to be in the range of -9.57 to -4.58 eV and -2.19 to -0.13 eV, respectively. scispace.com The HOMO-LUMO energy gap for these compounds was found to correlate with their biological activity. scispace.com

Table 2: Representative FMO Energies for a Substituted Phenylacetamide (Note: Data is for a representative compound from a study on phenylacetamide derivatives)

| Parameter | Energy (eV) |

| E(HOMO) | -9.06 |

| E(LUMO) | -5.59 |

| Energy Gap (ΔE) | 3.47 |

Source: Adapted from computational studies on similar acetamide structures. scispace.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation and hydrogen bond acceptance. researchgate.net The area around the N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The iodine atom, due to its electronegativity and the "sigma-hole" phenomenon, could present a region of positive potential, making it susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including intramolecular interactions and charge delocalization. researchgate.net This method examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these interactions.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. It would also show interactions between the phenyl ring π-system and the substituents. The magnitude of these interactions provides a quantitative measure of electron delocalization and its impact on the molecule's structure and reactivity.

Electron Localization Function (ELF) for Bonding and Reactivity Insights

The Electron Localization Function (ELF) is a tool used to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. It provides a clear picture of the bonding patterns and can offer insights into chemical reactivity. The ELF is a scalar field that takes values between 0 and 1, where high values indicate a high probability of finding an electron pair.

For this compound, the ELF analysis would show high localization around the C=O, C-N, C-C, C-H, and N-H bonds, as well as for the lone pairs on the oxygen and nitrogen atoms. The distribution of the ELF can also provide information about the nature of the C-I bond and the electronic structure of the aromatic ring.

Prediction of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Nonlinear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and first hyperpolarizability (β). Computational chemistry can be used to predict these properties.

Molecules with significant charge transfer characteristics, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO responses. researchgate.net In this compound, the dimethylphenyl group acts as an electron donor, and the acetamide group can act as an acceptor, leading to intramolecular charge transfer. The presence of the heavy iodine atom can also enhance the NLO properties. DFT calculations can provide quantitative predictions of the polarizability and hyperpolarizability tensors, offering an initial assessment of the NLO potential of this compound.

Strategic Role of N 2 Iodo 4,5 Dimethylphenyl Acetamide As a Building Block in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds

The primary utility of N-(2-iodo-4,5-dimethylphenyl)acetamide as a synthetic building block lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is among the most reactive in such transformations, allowing for efficient bond formation under relatively mild conditions. uwindsor.ca This reactivity enables chemists to introduce diverse substituents onto the phenyl ring, thereby generating a wide array of advanced organic scaffolds.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: Reaction with terminal alkynes to form arylethynyl structures, important in materials science and as precursors for other heterocycles.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, a cornerstone of medicinal chemistry for accessing aniline (B41778) derivatives. nih.gov

Kumada Coupling: Reaction with Grignard reagents for C-C bond formation. nih.gov

The presence of the acetamide (B32628) and dimethyl groups on the ring can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and selectivity. These transformations are fundamental to building molecular complexity from a relatively simple, functionalized starting material.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodide Substrates

| Coupling Reaction | Reagents & Conditions | Product Type | Ref. |

| Suzuki-Miyaura | Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Biaryl | uwindsor.ca |

| Heck | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Substituted Alkene | nih.gov |

| Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Aryl Alkyne | nih.gov |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | Aryl Amine | beilstein-journals.org |

This table presents generalized conditions for reactions with aryl iodides and is illustrative of the potential transformations for this compound.

Utility in Heterocyclic Compound Synthesis

While direct, single-step syntheses of heterocyclic systems from this compound are not extensively documented, its structure suggests potential applications in multi-step sequences for preparing valuable heterocyclic motifs.

Imidazoles: The synthesis of substituted imidazoles often proceeds via multicomponent reactions, such as the Radziszewski reaction or variations thereof, which typically condense a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net this compound is not a direct precursor in these classic routes. However, it could be envisioned as a building block in more complex strategies. For instance, it could be functionalized via cross-coupling to introduce a side chain that is later elaborated into an imidazole (B134444) ring, or it could be coupled to a pre-existing imidazole scaffold to generate more complex derivatives. nih.gov

Quinazolinones: Quinazolinone synthesis often involves the cyclization of 2-aminobenzamides (from anthranilic acids) or related precursors. nih.gov The ortho-iodo-acetamido structure of the title compound presents an intriguing possibility for quinazolinone synthesis through a palladium-catalyzed carbonylative cyclization. In such a hypothetical pathway, the iodo- and amido- groups could react with carbon monoxide and a nitrogen source in a one-pot process to construct the quinazolinone core, a privileged scaffold in medicinal chemistry.

Azaspiro Systems: Azaspirocycles are complex, three-dimensional structures of increasing interest in drug discovery. Their synthesis is highly varied and depends on the specific ring system being targeted. researchgate.netresearchgate.net There are no direct reports of using this compound for azaspiro synthesis. However, its potential for functionalization through cross-coupling could allow for the introduction of groups suitable for subsequent intramolecular cyclization or rearrangement reactions that form a spirocyclic junction. For example, a Heck reaction could install a tethered alkene that could undergo a subsequent intramolecular cycloaddition or cyclization to form an azaspiro system. documentsdelivered.com

Development of New Synthetic Methodologies Facilitated by Iodoarylamide Substrates

Ortho-haloarylamide substrates are valuable platforms for the development of novel synthetic methodologies, particularly those involving intramolecular cyclization reactions catalyzed by transition metals. The spatial proximity of the reactive C-I bond and the amide group in this compound makes it an ideal candidate for such investigations.

One of the most significant potential applications is in the synthesis of N-acetylated indoles or related five-membered heterocycles through intramolecular Heck reactions or reductive cyclizations. By introducing an appropriate unsaturated moiety (e.g., an allyl or propargyl group) onto the amide nitrogen, a subsequent palladium-catalyzed intramolecular cyclization could furnish complex, fused heterocyclic systems. The development of such reactions often focuses on achieving high efficiency, regioselectivity, and stereoselectivity. The specific substitution pattern of this compound could be used to probe the electronic and steric effects on these novel cyclization methods.

Furthermore, the substrate could be employed in the exploration of cascade reactions, where an initial intermolecular cross-coupling event is followed in situ by an intramolecular cyclization, rapidly building molecular complexity from a simple starting material. The exploration of new ligands, catalysts, and reaction conditions for these transformations continues to be an active area of chemical research. nih.govbeilstein-journals.org

Emerging Research Directions and Future Prospects for N 2 Iodo 4,5 Dimethylphenyl Acetamide Research

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of iodoarenes often involves stoichiometric amounts of strong oxidants and hazardous reagents, leading to significant waste generation. The principles of green chemistry are now guiding the development of more environmentally benign alternatives. Future research on the synthesis of N-(2-iodo-4,5-dimethylphenyl)acetamide is expected to focus on these sustainable methodologies.

One promising avenue is the use of molecular iodine in conjunction with a catalytic amount of an oxidizing agent. nih.gov This approach minimizes the use of harsh oxidants. For instance, systems employing hydrogen peroxide as a clean oxidant are gaining traction. nih.gov Another green strategy is electrochemical iodination, which utilizes electrons as the primary reagent to generate the iodinating species in situ from iodide salts, often in aqueous media, thereby reducing the need for chemical oxidants altogether. nih.gov

Organocatalysis also presents a powerful tool for the green synthesis of iodoarenes. organic-chemistry.org Small organic molecules can be used to activate the iodine source under mild conditions. The development of efficient and recyclable organocatalysts for the iodination of substituted anilines and their derivatives is an active area of research that could be directly applied to the synthesis of this compound.

A comparative overview of potential green iodination methods applicable to the synthesis of this compound is presented below.

| Iodination Method | Iodine Source | Oxidant/Catalyst | Typical Solvent | Key Advantages |

| Oxidative Iodination | KI or I₂ | H₂O₂ | Methanol/Water | Atom economy, clean oxidant. |

| Electrochemical Iodination | KI | None (electrons) | Water | Avoids chemical oxidants, high efficiency. |

| Organocatalytic Iodination | N-Iodosuccinimide (NIS) | Thiourea derivatives | Acetonitrile | Mild conditions, high regioselectivity. organic-chemistry.org |

This table presents generalized data for the iodination of aromatic compounds and represents potential routes for the synthesis of this compound.

Exploration of Novel Catalytic Systems for Transformations

The iodine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the construction of more complex molecules. The development of novel catalytic systems that can efficiently transform this and similar iodoarylamides is a key area of future research.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. The use of well-defined palladium-precatalysts and specialized ligands can expand the scope of these reactions for sterically hindered substrates like this compound.

Furthermore, the field of C-H functionalization offers a paradigm shift in synthetic strategy. nih.gov Instead of relying on the pre-functionalized iodo group, future catalytic systems may enable the direct functionalization of the C-H bonds on the aromatic ring or the methyl groups of this compound. This "late-stage functionalization" approach provides a more atom-economical and efficient way to generate a library of derivatives with diverse functionalities. nih.gov

The following table summarizes potential catalytic transformations for this compound.

| Reaction Type | Catalyst System | Potential New Bond | Significance |

| Suzuki-Miyaura Coupling | Palladium/Ligand | C-C (Aryl) | Synthesis of biaryl compounds. mdpi.com |

| Heck Coupling | Palladium/Base | C-C (Vinyl) | Formation of substituted styrenes. |

| Sonogashira Coupling | Palladium/Copper | C-C (Alkynyl) | Introduction of alkyne moieties. |

| Buchwald-Hartwig Amination | Palladium/Ligand | C-N | Synthesis of substituted anilines. |

| C-H Activation | Rhodium, Iridium | C-C, C-Heteroatom | Direct functionalization of unactivated bonds. |

This table illustrates potential catalytic transformations based on established methods for iodoarenes.

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into reaction mechanisms, predict the reactivity of substrates, and guide the design of new catalysts. For a molecule like this compound, computational modeling can accelerate the discovery of new reactions and optimize existing ones.

Future research will likely employ computational methods to:

Predict Regioselectivity: In reactions where multiple sites on the aromatic ring could react, computational models can predict the most likely position of functionalization.

Elucidate Reaction Mechanisms: Understanding the step-by-step mechanism of a catalytic reaction is crucial for its optimization. Computational studies can map out the entire catalytic cycle, identifying rate-determining steps and potential side reactions.

Design Novel Catalysts: By modeling the interaction between the substrate and the catalyst, new ligands or catalyst structures can be designed in silico to enhance reactivity and selectivity.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of new synthetic methodologies for this compound.

Interdisciplinary Research Integrating Iodoarylamides into New Material Science Applications

The unique structural features of this compound, including its aromatic core, amide linkage, and reactive iodine atom, make it an attractive candidate for incorporation into advanced materials. Interdisciplinary research at the interface of organic chemistry and material science will be key to unlocking these applications.

One area of exploration is the development of novel polymers. The amide group can participate in hydrogen bonding, which can impart specific structural properties to a polymer chain. The iodoaryl moiety can be used as a point for polymerization or for post-polymerization modification to introduce new functionalities. For example, incorporating this unit into polymers could lead to materials with tailored thermal properties, flame retardancy, or specific optical properties.

Furthermore, the broader class of arylamides is being investigated for applications in organic electronics and as building blocks for functional materials. The ability to precisely tune the electronic properties of the aromatic ring through substitution makes these compounds interesting for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of synthetic routes to incorporate this compound and its derivatives into larger conjugated systems is a promising direction for future research.

The potential applications in material science are summarized below.

| Application Area | Rationale for Use | Potential Properties |

| Specialty Polymers | Monomer for polymerization or polymer modification. | Enhanced thermal stability, flame retardancy. |

| Organic Electronics | Building block for conjugated materials. | Tunable electronic and optical properties. |

| Biomaterials | Scaffold for bioconjugation via the iodo group. | Functionalized surfaces for cell culture or sensing. |

This table outlines prospective applications based on the general properties of iodoarylamides.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-iodo-4,5-dimethylphenyl)acetamide, and how can purity be optimized?

- Methodology : Begin with acetylation of 2-amino-4,5-dimethylphenol followed by iodination at the ortho position using iodine monochloride (ICl) in acetic acid. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield and minimize byproducts. Final purity (>95%) can be achieved via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Use H/C NMR to verify the acetamide moiety (δ ~2.1 ppm for CHCO, δ ~168 ppm for carbonyl) and aromatic protons (splitting patterns confirm substitution). IR spectroscopy confirms amide C=O stretches (~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected: 317.07 g/mol for CHINO). Compare with NIST spectral libraries for analogous compounds (e.g., N-(2,4-dimethylphenyl)acetamide) .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

- Methodology : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Quantify solubility via UV-Vis spectroscopy at λ (~270 nm). Use Hansen solubility parameters to predict compatibility with excipients. For low aqueous solubility, consider co-solvents or nanoformulation techniques .

Q. What stability parameters should be monitored during storage of this compound?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis. Monitor degradation products (e.g., deiodination or hydrolysis). Store in amber vials under inert gas (N) at -20°C to prevent photodegradation and oxidation. Use Karl Fischer titration to assess hygroscopicity .

Q. What are common synthetic impurities in this compound, and how are they identified?

- Methodology : Byproducts include unreacted precursors (e.g., 4,5-dimethyl-2-iodoaniline) and di-iodinated analogs. Use LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) for separation. Quantify impurities against spiked standards. Structural elucidation via tandem MS fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodology : Perform H-H COSY and NOESY experiments to assign coupling interactions. Use computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to simulate spectra and identify conformational isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational strategies model the interaction of this compound with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Optimize ligand poses with molecular dynamics (MD) simulations (AMBER/CHARMM). Validate binding free energies via MM-PBSA calculations. Compare with SAR data from analogs (e.g., chloro- or methoxy-substituted acetamides) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in DMF/HO. Monitor reaction progress via TLC. Isolate biaryl products via extraction and characterize via F NMR (if fluorinated boronic acids are used). Compare yields with non-iodinated analogs to assess steric/electronic effects .

Q. What experimental designs optimize synthetic yield while minimizing hazardous waste?

- Methodology : Apply green chemistry principles: replace ICl with KI/I/HO for safer iodination. Use microwave-assisted synthesis to reduce reaction time and energy. Employ DoE (e.g., response surface methodology) to balance variables (temperature, catalyst loading). Quantify E-factor to assess waste efficiency .

Q. How can in vivo pharmacokinetics of this compound be evaluated preclinically?

- Methodology : Administer radiolabeled I-compound to rodent models. Collect plasma/tissue samples at intervals (0–24 h). Quantify via gamma counting and LC-MS. Calculate pharmacokinetic parameters (C, t) using non-compartmental analysis (WinNonlin). Correlate with in vitro microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.